6-Amino-5-methylnicotinaldehyde
Description
6-Amino-5-methylnicotinaldehyde is a substituted pyridine derivative featuring an amino group at position 6, a methyl group at position 5, and an aldehyde functional group on the nicotinaldehyde backbone. The aldehyde group renders it reactive, suitable for forming Schiff bases or serving as a precursor in heterocyclic chemistry.
Properties
CAS No. |
1288989-75-2 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.154 |
IUPAC Name |
6-amino-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3,(H2,8,9) |
InChI Key |
WPQPRWXWDQXSBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1N)C=O |
Synonyms |
6-aMino-5-Methylnicotinaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 6-Amino-5-methylnicotinaldehyde with structurally related pyridine derivatives, focusing on molecular properties, applications, and safety profiles.
Chemical Structures and Key Properties
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro in 6-Amino-5-nitropyridin-2-one ) increases reactivity for electrophilic substitution, while electron-donating groups (e.g., methyl in 2-Amino-6-methylnicotinonitrile ) enhance stability.
- Functional Groups: Aldehyde-containing compounds (e.g., 5-Acetylnicotinaldehyde ) are pivotal in condensation reactions, whereas nitriles (e.g., 2-Amino-6-methylnicotinonitrile ) serve as precursors for carboxylic acids or amines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
